![molecular formula C17H14ClNO3 B5608406 methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5608406.png)
methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}benzoate
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Overview
Description
“Methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}benzoate” is a compound involved in various chemical reactions and has significance in the field of organic chemistry. The compound is relevant for the synthesis of various heterocyclic systems and has been a subject of study for its molecular structure and properties.
Synthesis Analysis
The synthesis of related compounds often involves reactions with heteroarylhydrazines, leading to the formation of products like methyl amino benzoates and pyrazoles (Strah & Stanovnik, 1997). Another method includes reactions of methyl amino propenoates to produce multifunctional compounds useful as synthons for polysubstituted heterocyclic systems (Pizzioli, Ornik, Svete & Stanovnik, 1998).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods like IR, Raman, NMR, and X-ray diffraction, revealing important details about their vibrational spectra and geometric parameters (Koca et al., 2014).
Chemical Reactions and Properties
Methyl benzoates, in general, participate in reactions that lead to the formation of various heterocyclic compounds. The reagents can lead to the production of pyrroles, pyrimidines, and other complex systems with significant chemical properties (Selič, Grdadolnik & Stanovnik, 1997).
Physical Properties Analysis
The physical properties of these compounds, including their crystalline structure and molecular conformation, are often studied using X-ray diffraction techniques. These studies help in understanding the crystallographic aspects and the stability of these compounds (Aydin et al., 2002).
Chemical Properties Analysis
The chemical properties of methyl benzoates are often explored through their reactivity in synthesizing various heterocyclic and polyfunctional systems. Their reactivity with different reagents and under various conditions helps in understanding their chemical behavior and potential applications (Ornik et al., 1990).
properties
IUPAC Name |
methyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-22-17(21)13-7-3-5-9-15(13)19-16(20)11-10-12-6-2-4-8-14(12)18/h2-11H,1H3,(H,19,20)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUZBVFPIJEWBV-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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